([1,1'-Biphenyl]-4,4'-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate
Overview
Description
([1,1’-Biphenyl]-4,4’-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate: is a complex organic compound characterized by its biphenyl core and acrylate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4,4’-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate typically involves the reaction of biphenyl derivatives with acrylate monomers under controlled conditions. The process often requires the use of catalysts and specific solvents to ensure high yield and purity. Common reaction conditions include temperatures ranging from 50°C to 100°C and reaction times of several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the removal of impurities and the attainment of high-purity products.
Chemical Reactions Analysis
Types of Reactions
([1,1’-Biphenyl]-4,4’-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with hydroxyl or carbonyl groups, while reduction may produce hydrogenated biphenyl derivatives.
Scientific Research Applications
([1,1’-Biphenyl]-4,4’-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate: has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of advanced polymers with unique mechanical and thermal properties.
Materials Science: It is utilized in the development of high-performance materials for various industrial applications.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological systems.
Mechanism of Action
The mechanism by which ([1,1’-Biphenyl]-4,4’-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate exerts its effects involves its interaction with specific molecular targets and pathways. The biphenyl core and acrylate groups play crucial roles in these interactions, influencing the compound’s reactivity and stability. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential as a polymerization initiator and its interactions with biological macromolecules.
Comparison with Similar Compounds
([1,1’-Biphenyl]-4,4’-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate: can be compared with other biphenyl derivatives and acrylate compounds:
Biphenyl Derivatives: Compounds such as biphenyl-4,4’-dicarboxylic acid and biphenyl-4,4’-diamine share the biphenyl core but differ in their functional groups, leading to distinct chemical properties and applications.
Acrylate Compounds: Compounds like ethylene glycol diacrylate and butanediol diacrylate share the acrylate functional groups but differ in their core structures, resulting in different reactivity and applications.
The uniqueness of ([1,1’-Biphenyl]-4,4’-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate lies in its combination of biphenyl and acrylate functionalities, which confer unique properties suitable for advanced material synthesis and potential biomedical applications.
Properties
IUPAC Name |
6-[4-[4-(6-prop-2-enoyloxyhexoxy)phenyl]phenoxy]hexyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O6/c1-3-29(31)35-23-11-7-5-9-21-33-27-17-13-25(14-18-27)26-15-19-28(20-16-26)34-22-10-6-8-12-24-36-30(32)4-2/h3-4,13-20H,1-2,5-12,21-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDDBOTWRRILGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
125337-32-8 | |
Record name | 2-Propenoic acid, 1,1′-[[1,1′-biphenyl]-4,4′-diylbis(oxy-6,1-hexanediyl)] ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125337-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00697797 | |
Record name | [([1,1'-Biphenyl]-4,4'-diyl)bis(oxy)hexane-6,1-diyl] diprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125337-31-7 | |
Record name | [([1,1'-Biphenyl]-4,4'-diyl)bis(oxy)hexane-6,1-diyl] diprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.